molecular formula C55H67N5O11 B11934537 cIAP1 Ligand-Linker Conjugates 4

cIAP1 Ligand-Linker Conjugates 4

Cat. No.: B11934537
M. Wt: 974.1 g/mol
InChI Key: XUBCVTIJEMTJIG-GXLLLHHCSA-N
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Description

cIAP1 Ligand-Linker Conjugates 4 is a chemical compound that incorporates a cIAP ligand for the E3 ubiquitin ligase and a PROTAC linker. This compound is used in the design of PROTAC degraders and SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers) for targeted protein degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cIAP1 Ligand-Linker Conjugates 4 involves the incorporation of a cIAP ligand for the E3 ubiquitin ligase and a PROTAC linker. The specific synthetic routes and reaction conditions are proprietary and detailed information is not publicly available. it is known that the compound is synthesized using advanced organic synthesis techniques .

Industrial Production Methods

Industrial production methods for this compound are not widely documented.

Chemical Reactions Analysis

Types of Reactions

cIAP1 Ligand-Linker Conjugates 4 undergoes various chemical reactions, including:

    Ubiquitination: The compound facilitates the ubiquitination process by recruiting E3 ubiquitin ligase.

    Degradation: It is used in the design of PROTAC degraders, which target specific proteins for degradation

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

    E3 ubiquitin ligase: Facilitates the ubiquitination process.

    PROTAC linker: Connects the ligand to the target protein

Major Products Formed

The major products formed from reactions involving this compound are ubiquitinated proteins, which are subsequently targeted for degradation .

Scientific Research Applications

cIAP1 Ligand-Linker Conjugates 4 has several scientific research applications, including:

    Chemistry: Used in the design of PROTAC degraders for targeted protein degradation

    Biology: Facilitates the study of protein-protein interactions and the ubiquitination process.

    Industry: Used in the development of novel therapeutic agents and research tools

Mechanism of Action

cIAP1 Ligand-Linker Conjugates 4 exerts its effects by recruiting E3 ubiquitin ligase to target proteins, facilitating their ubiquitination and subsequent degradation. The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for protein degradation in cells .

Comparison with Similar Compounds

Similar Compounds

    von Hippel-Lindau (VHL) Ligand-Linker Conjugates: Similar to cIAP1 Ligand-Linker Conjugates 4, these compounds are used in the design of PROTAC degraders.

    MDM2 Ligand-Linker Conjugates: Another class of compounds used for targeted protein degradation.

    Cereblon Ligand-Linker Conjugates: Utilized in the design of PROTAC degraders targeting different proteins.

Uniqueness

This compound is unique due to its specific incorporation of a cIAP ligand for the E3 ubiquitin ligase, which allows for the targeted degradation of proteins involved in various cellular processes .

Properties

Molecular Formula

C55H67N5O11

Molecular Weight

974.1 g/mol

IUPAC Name

2-[2-[2-[2-[[(2S)-2-[[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3,3-diphenylpropanoyl]amino]ethoxy]ethoxy]ethoxy]acetic acid

InChI

InChI=1S/C55H67N5O11/c1-37(59(2)55(67)71-35-45-43-25-14-12-23-41(43)42-24-13-15-26-44(42)45)51(63)57-49(40-21-10-5-11-22-40)54(66)60-29-16-27-46(60)52(64)58-50(48(38-17-6-3-7-18-38)39-19-8-4-9-20-39)53(65)56-28-30-68-31-32-69-33-34-70-36-47(61)62/h3-4,6-9,12-15,17-20,23-26,37,40,45-46,48-50H,5,10-11,16,21-22,27-36H2,1-2H3,(H,56,65)(H,57,63)(H,58,64)(H,61,62)/t37-,46-,49-,50-/m0/s1

InChI Key

XUBCVTIJEMTJIG-GXLLLHHCSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NCCOCCOCCOCC(=O)O)N(C)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57

Canonical SMILES

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC(C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NCCOCCOCCOCC(=O)O)N(C)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57

Origin of Product

United States

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